9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core combining triazole and quinazolinone moieties. Key structural features include:
- Position 2: A 3,4,5-trimethoxyphenyl substituent, which enhances electron density and steric bulk, often linked to improved pharmacokinetic properties.
- Position 6: Two methyl groups, increasing lipophilicity and metabolic stability.
Triazoloquinazolinones are pharmacologically significant, with reported antitumor, antimicrobial, and CNS-modulating activities . The unique substitution pattern of this compound suggests tailored interactions with enzyme active sites or receptors, though specific biological data for this derivative remain unexplored in the provided evidence.
Properties
IUPAC Name |
9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(14-6-8-16(27)9-7-14)31-25(28-17)29-24(30-31)15-10-19(33-3)23(35-5)20(11-15)34-4/h6-11,22H,12-13H2,1-5H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWJHVNTNYRMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=C(C=C5)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid.
Formation of Iminohydrazine: The diazonium salt is then reacted with 2-aminoacetonitrile hydrochloride to form 2-(4-chlorophenyl)iminohydrazine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase and cholinesterase inhibitors.
Pharmacological Studies: The compound is investigated for its potential to act as an antioxidant and antiviral agent.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes.
Antioxidant Activity: It exerts antioxidant effects by scavenging free radicals and reducing oxidative stress.
Antiviral Mechanism: The compound interferes with viral replication processes, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula; †Estimated via analogy to ; ‡Predicted using fragment-based methods.
Key Observations :
Chlorophenyl Position : The target compound’s 4-chlorophenyl group (para position) contrasts with the 2-chlorophenyl (ortho) analog in . Para substitution typically reduces steric hindrance, enhancing binding to planar targets like kinases or DNA.
Trimethoxyphenyl vs.
Diethylamino vs. Chlorine: The diethylamino-substituted analog exhibits lower logP (3.57 vs. ~4.2), suggesting reduced membrane permeability but improved solubility, which may influence bioavailability.
Key Findings :
- The use of NGPU catalyst (a deep eutectic solvent) in reduced reaction times (4–5 hours vs. 6–12 hours for traditional catalysts) while improving yields (85–90% vs. 65–78%). This highlights the target compound’s synthetic advantage under green chemistry conditions.
- Copper-mediated methods (e.g., ) are effective but require higher temperatures and longer durations, increasing energy costs.
Biological Activity
The compound 9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family known for diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a triazoloquinazoline core with specific substituents that influence its biological activity. The presence of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups is particularly significant for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN5O3 |
| Molecular Weight | 405.87 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibits cell proliferation in human cancer cell lines such as HeLa and MCF-7 at low micromolar concentrations.
- Mechanistically, it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it was observed that treatment led to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .
Antimicrobial Activity
The compound also shows antimicrobial properties , particularly against fungal strains. In a comparative study:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
These results suggest that the compound could be a candidate for developing antifungal agents .
The proposed mechanism of action involves:
- Inhibition of tubulin polymerization , which is crucial for cell division.
- Cell cycle arrest , particularly at the G2/M phase.
- Induction of oxidative stress leading to cellular apoptosis.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on nude mice bearing HT-29 xenografts showed that administration of the compound resulted in a significant reduction in tumor volume compared to controls. The treatment group exhibited a tumor growth inhibition rate of approximately 70% after four weeks of therapy.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Combining this compound with standard chemotherapeutic agents like doxorubicin enhanced its efficacy against resistant cancer cells. The combination therapy resulted in increased apoptosis rates and reduced viability in multidrug-resistant cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
